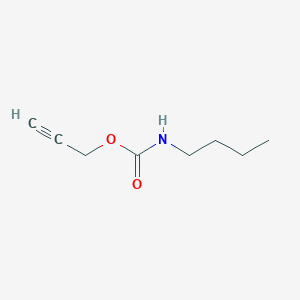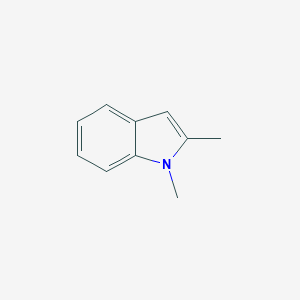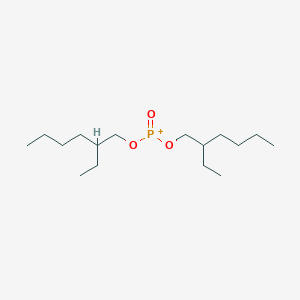
Bis(2-ethylhexyl) phosphite
説明
Bis(2-ethylhexyl) phosphite is a chemical compound that is not directly mentioned in the provided papers. However, related compounds such as bis(2-ethylhexyl)phthalate are discussed, which is a phthalate ester and a common plasticizer extracted from medical devices during hemodialysis, with potential health implications for patients . The synthesis of related phosphite compounds, such as bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl)phosphite, has been reported, indicating the interest in phosphite derivatives for their antioxidant properties .
Synthesis Analysis
The synthesis of bis(phosphonate) structures from tris(trimethylsilyl) phosphite and acid anhydride has been described, providing a pathway to functionalized bis(phosphonic acids) . This method could potentially be adapted for the synthesis of bis(2-ethylhexyl) phosphite, although the specific synthesis of this compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of bis(phosphine) compounds has been elucidated through X-ray crystallography, as seen in the case of copper(II) perchlorate complexes with bis(phosphinate) ligands . These studies provide insights into the coordination chemistry and bonding of phosphorus-containing ligands, which could be relevant for understanding the structure of bis(2-ethylhexyl) phosphite.
Chemical Reactions Analysis
The reactivity of bis(phosphino)amine ligands in the presence of chromium(III) has been explored, leading to active complexes for ethylene tetramerization . Similarly, bis(phosphonate) and bis(phosphinite) compounds have been shown to react with transition metals to form various complexes . These findings suggest that bis(2-ethylhexyl) phosphite could also participate in chemical reactions with metals, potentially leading to new materials or catalytic systems.
Physical and Chemical Properties Analysis
The dynamic properties of mixtures containing bis(2-ethylhexyl)phosphoric acid have been studied, revealing composition-induced glass-forming behavior and anomalous diffusion, which are influenced by molecular interactions such as proton transfer and hydrogen bonding . Although this study does not directly address bis(2-ethylhexyl) phosphite, it provides a context for how the physical and chemical properties of similar compounds can be affected by their molecular environment.
Relevant Case Studies
Case studies involving bis(2-ethylhexyl)phthalate have shown its extraction from medical devices during hemodialysis and its subsequent detection in the serum of patients . This highlights the importance of understanding the behavior and impact of such compounds in a medical context. Additionally, the antioxidant properties of bis(phosphite) compounds have been demonstrated in model reactions and in the thermal oxidation of oils , suggesting potential applications for bis(2-ethylhexyl) phosphite in stabilizing organic materials.
科学的研究の応用
1. Solvent Extraction of Uranium Salts and Rare Earth Metals
- Application Summary: Bis(2-ethylhexyl) phosphite is used in the solvent extraction of uranium salts and rare earth metals . This process is crucial in the mining industry, particularly in the extraction of valuable elements from ore.
- Methods of Application: The compound is used as a solvent in this process. The uranium salts or rare earth metals are dissolved in the solvent, which is then evaporated, leaving behind the desired elements .
- Results or Outcomes: The use of Bis(2-ethylhexyl) phosphite in this application allows for the efficient extraction of uranium salts and rare earth metals from their ores .
2. Extraction of Iron (II) Ions
- Application Summary: Bis(2-ethylhexyl) phosphite is involved in the extraction of Iron (II) ions after the reduction of Iron (III) ions .
- Methods of Application: The compound is used as a reducing agent in this process. The Iron (III) ions are reduced to Iron (II) ions, which are then extracted .
- Results or Outcomes: The use of Bis(2-ethylhexyl) phosphite in this application allows for the efficient extraction of Iron (II) ions .
3. Facilitated Transport of Chromium (III)
- Application Summary: Bis(2-ethylhexyl) phosphate is used to facilitate the transport of chromium (III) through activated composite membrane (ACM) .
- Methods of Application: The compound is used as a facilitator in this process. The chromium (III) is transported through the ACM, which is facilitated by the Bis(2-ethylhexyl) phosphate .
- Results or Outcomes: The use of Bis(2-ethylhexyl) phosphate in this application allows for the efficient transport of chromium (III) through ACM .
4. Lubricant and Antiwear Additive
- Application Summary: Bis(2-ethylhexyl) phosphate, also known as HDEHP or HDEHPA, is used as a lubricant additive and antiwear additive .
- Methods of Application: The compound is added to lubricants to reduce friction and wear in mechanical systems .
- Results or Outcomes: The use of Bis(2-ethylhexyl) phosphate in this application improves the performance and longevity of mechanical systems .
5. Surfactant
- Application Summary: Bis(2-ethylhexyl) phosphate is used as a surfactant .
- Methods of Application: As a surfactant, it reduces surface tension, which can help to increase the solubility of other compounds or facilitate the mixing of immiscible substances .
- Results or Outcomes: The use of Bis(2-ethylhexyl) phosphate in this application can improve the effectiveness of a variety of chemical processes .
6. Electromembrane Extraction of Basic Drugs
- Application Summary: Bis(2-ethylhexyl) Phosphite is used in supported liquid membranes (SLMs) for electromembrane extraction (EME) of basic drugs from human plasma samples .
- Methods of Application: The compound is used in the SLMs, which are then used to extract basic drugs from plasma samples using an electric field .
- Results or Outcomes: The use of Bis(2-ethylhexyl) Phosphite in this application allows for the efficient extraction of basic drugs from plasma samples .
7. Plasticizer
- Application Summary: Bis(2-ethylhexyl) phosphite is used as a plasticizer . Plasticizers are additives that increase the plasticity or fluidity of the material to which they are added, including plastics, cement, concrete, wallboard, and clay bodies .
- Methods of Application: The compound is mixed with the material during the manufacturing process to increase its plasticity .
- Results or Outcomes: The use of Bis(2-ethylhexyl) phosphite as a plasticizer improves the flexibility and durability of the material .
8. Antioxidant
- Application Summary: Bis(2-ethylhexyl) phosphite can be used as an antioxidant . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .
- Methods of Application: The compound is added to food or other products to prevent oxidation .
- Results or Outcomes: The use of Bis(2-ethylhexyl) phosphite as an antioxidant can extend the shelf life of products and prevent color changes and off-flavors .
9. Corrosion Inhibitor
- Application Summary: Bis(2-ethylhexyl) phosphite is used as a corrosion inhibitor . Corrosion inhibitors are chemicals that can significantly reduce the corrosion rate of materials, especially metals .
- Methods of Application: The compound is applied to the surface of the material to form a protective layer .
- Results or Outcomes: The use of Bis(2-ethylhexyl) phosphite as a corrosion inhibitor can significantly extend the lifespan of materials and reduce maintenance costs .
Safety And Hazards
将来の方向性
While specific future directions for Bis(2-ethylhexyl) Phosphite are not mentioned in the search results, its use as a chemical warfare simulant and in the extraction of basic drugs from human plasma samples suggests potential applications in the development of new extraction techniques and in the study of chemical warfare agents .
特性
IUPAC Name |
bis(2-ethylhexoxy)-oxophosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O3P/c1-5-9-11-15(7-3)13-18-20(17)19-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMKQJQJURXYLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CO[P+](=O)OCC(CC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O3P+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044927 | |
| Record name | Bis(2-ethylhexyl) phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; Insoluble in water; [HSDB] | |
| Record name | Phosphonic acid, bis(2-ethylhexyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(2-ethylhexyl) hydrogen phosphite | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3945 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
150 °C at 1 mm Hg, Boiling point: 309 °C (Extrapolated) | |
| Record name | BIS(2-ETHYLHEXYL) HYDROGEN PHOSPHITE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2607 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Insoluble in water, hydrolyzes very slowly; miscible with most common organic solvents | |
| Record name | BIS(2-ETHYLHEXYL) HYDROGEN PHOSPHITE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2607 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.93 g/cu cm at 25 °C | |
| Record name | BIS(2-ETHYLHEXYL) HYDROGEN PHOSPHITE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2607 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
Vapor specific gravity: 10.6 | |
| Record name | BIS(2-ETHYLHEXYL) HYDROGEN PHOSPHITE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2607 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.000058 [mmHg], 0.000058 mm Hg at 25 °C | |
| Record name | Bis(2-ethylhexyl) hydrogen phosphite | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3945 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | BIS(2-ETHYLHEXYL) HYDROGEN PHOSPHITE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2607 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Bis(2-ethylhexyl) phosphite | |
Color/Form |
Mobile, colorless liquid | |
CAS RN |
3658-48-8 | |
| Record name | Bis(2-ethylhexyl) hydrogen phosphite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003658488 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(2-ethylhexyl) phosphite | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2664 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphonic acid, bis(2-ethylhexyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(2-ethylhexyl) phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2-ethylhexyl) phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.822 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIS(2-ETHYLHEXYL) PHOSPHITE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9H3L1N82V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BIS(2-ETHYLHEXYL) HYDROGEN PHOSPHITE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2607 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




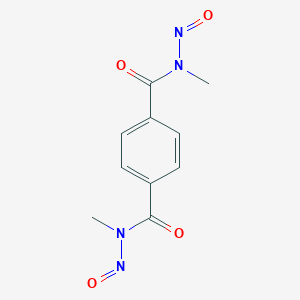
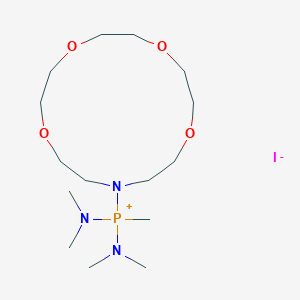
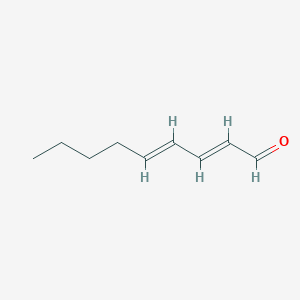

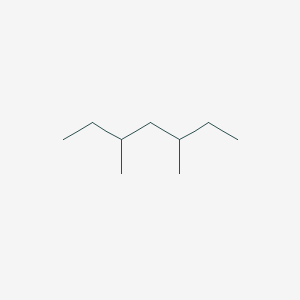
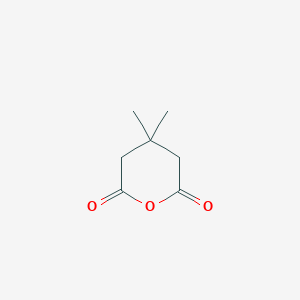
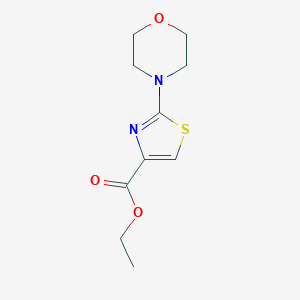
![2-[3-[[[Dimethyl-[3-(2-prop-2-enoyloxyethoxy)propyl]silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethyl prop-2-enoate](/img/structure/B146772.png)
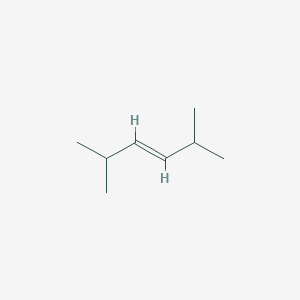
![Ethyl-2-[[(2'-cyanobiphenyl-4-YL)methyl]amino]-3-nitrobenzoate](/img/structure/B146777.png)

